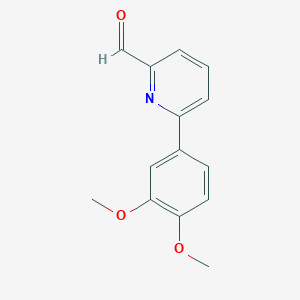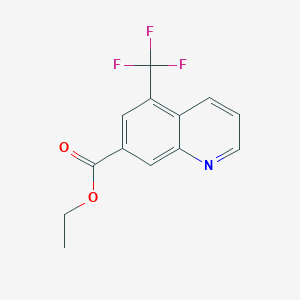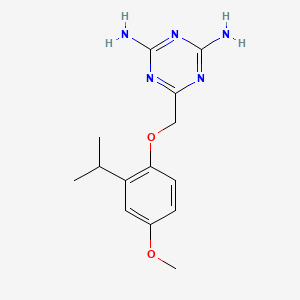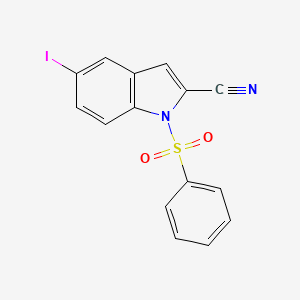
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzenesulfonyl group, an iodine atom, and a carbonitrile group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the reaction of benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Iodination of Indole: The iodination of indole can be achieved using iodine and a suitable oxidizing agent, such as iodosobenzene.
Formation of Indole-2-carbonitrile: Indole-2-carbonitrile can be synthesized by the reaction of indole with cyanogen bromide.
Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with 5-iodo-indole-2-carbonitrile in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as iodosobenzene or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted indole derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized indole derivatives with functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduced products such as indole-2-amine derivatives.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to protein denaturation and enzyme inhibition . The indole ring can interact with various receptors and enzymes, modulating their activity and affecting biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(Benzenesulfonyl)-5-iodo-indole-2-carbonitrile is unique due to the presence of the indole ring, which imparts distinct biological activities and chemical reactivity. The combination of the benzenesulfonyl group, iodine atom, and carbonitrile group makes it a versatile compound for various applications in medicinal chemistry, organic synthesis, and material science .
Propiedades
Fórmula molecular |
C15H9IN2O2S |
|---|---|
Peso molecular |
408.22 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-iodoindole-2-carbonitrile |
InChI |
InChI=1S/C15H9IN2O2S/c16-12-6-7-15-11(8-12)9-13(10-17)18(15)21(19,20)14-4-2-1-3-5-14/h1-9H |
Clave InChI |
PTQXJLNLTLLWCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)I)C=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


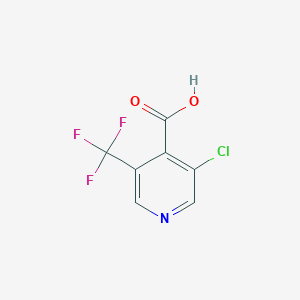

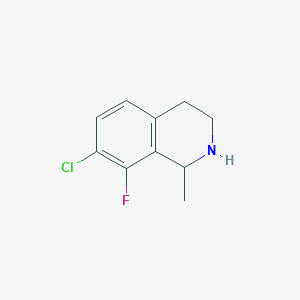
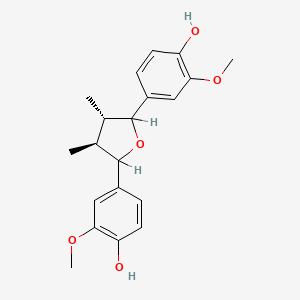
![Tert-butyl (1S,4R)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13913745.png)
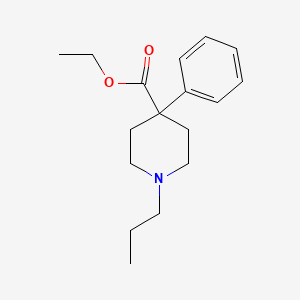
![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
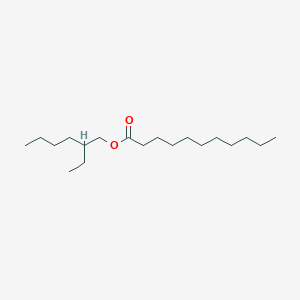
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
